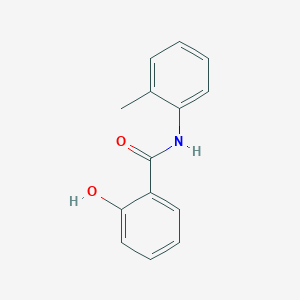

2-hydroxy-N-(2-methylphenyl)benzamide

Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide and its derivatives are the subject of intensive research due to their wide-ranging pharmacological potential. They have been investigated for njihove various biological activities, including as antimicrobial, anti-inflammatory, anticonvulsant, and antitumor agents. jchr.orgmdpi.comnih.gov The amide linkage provides a stable, planar unit that can participate in hydrogen bonding, a key interaction in biological systems. This has led to the development of numerous benzamide-containing drugs. Furthermore, the aromatic ring can be readily functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. nih.gov

Importance of the 2-hydroxy-N-(2-methylphenyl)benzamide Structural Motif in Academic Investigations

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the study of its isomers and closely related structures provides valuable insights. For instance, the crystal structures of related compounds like 2-hydroxy-N-(4-methylphenyl)benzamide and N-(2-hydroxy-5-methylphenyl)benzamide have been determined, revealing details about their molecular planarity and hydrogen bonding patterns. chemicalbook.comchemscene.comnih.gov

Contextualization within Salicylanilide (B1680751) and Related Amide Chemical Space

This compound belongs to the broader class of compounds known as salicylanilides. Salicylanilides are amides formed from salicylic (B10762653) acid and an aniline (B41778). nih.gov This class of compounds has a long history of investigation, with many derivatives exhibiting potent biological activities. nih.gov The core salicylanilide scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. Understanding the structure-activity relationships within the vast chemical space of salicylanilides and related amides is a continuous effort in the scientific community. The specific placement of substituents, such as the methyl group in this compound, plays a crucial role in defining the unique properties of each derivative.

Physicochemical Properties of this compound

The fundamental physicochemical properties of a compound are critical for its handling, characterization, and application in research. For this compound, the following information has been identified:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | chemsynthesis.com |

| Molecular Weight | 227.26 g/mol | chemsynthesis.com |

| CAS Number | 7133-56-4 | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

7133-56-4 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-hydroxy-N-(2-methylphenyl)benzamide |

InChI |

InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-14(17)11-7-3-5-9-13(11)16/h2-9,16H,1H3,(H,15,17) |

InChI Key |

CPURJBKOYYYKJL-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2O |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical Amidation Approaches for Benzamide (B126) Core Formation

The most direct and established route to forming the central benzamide structure involves the creation of an amide bond between a salicylic (B10762653) acid moiety and an aniline (B41778) derivative.

The formation of 2-hydroxy-N-(2-methylphenyl)benzamide is frequently achieved through the coupling of 2-hydroxybenzoic acid (salicylic acid) and 2-methylaniline (o-toluidine). A common and effective method involves the activation of the carboxylic acid group of salicylic acid. One such procedure uses thionyl chloride (SOCl₂) to convert salicylic acid into its more reactive acyl chloride derivative. This intermediate then readily reacts with 2-methylaniline in the presence of a base, such as triethylamine (B128534) (Et₃N), to yield the desired amide. nih.govresearchgate.net The base serves to neutralize the hydrochloric acid generated during the reaction.

Alternative coupling strategies, widely used in peptide synthesis, are also applicable. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) can facilitate the direct amidation of salicylic acid with 2-methylaniline under milder conditions. nih.gov These methods avoid the need to form the acyl chloride intermediate.

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. Key parameters that are typically adjusted include reagent stoichiometry, solvent, temperature, and reaction time. nih.gov

For the thionyl chloride-mediated approach, a typical protocol involves using a slight excess of the activating agent (SOCl₂) and the base relative to the primary reactants. For instance, a molar ratio of 1 equivalent of salicylic acid, 1 equivalent of 2-methylaniline, 1.2 equivalents of SOCl₂, and 1.5 equivalents of Et₃N has been successfully employed. nih.govresearchgate.net The reaction is often conducted in a dry chlorinated solvent like chloroform (B151607) (CHCl₃) and brought to reflux for a period, such as three hours, to ensure completion. nih.govresearchgate.net General optimization studies for similar reactions have shown that varying the catalyst amount, solvent, and temperature can significantly impact the product yield. researchgate.net

Below is a table illustrating a typical set of reaction parameters for the synthesis via the acyl chloride route.

| Parameter | Condition | Purpose | Source |

| Reactant 1 | 2-hydroxybenzoic acid | Carboxylic acid source | nih.govresearchgate.net |

| Reactant 2 | 2-methylaniline | Amine source | nih.govresearchgate.net |

| Activating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | nih.govresearchgate.net |

| Base | Triethylamine (Et₃N) | Neutralizes HCl byproduct | nih.govresearchgate.net |

| Stoichiometry | ~1:1:1.2:1.5 (Acid:Amine:SOCl₂:Base) | Ensure efficient activation and neutralization | nih.govresearchgate.net |

| Solvent | Dry Chloroform (CHCl₃) | Provides an inert reaction medium | nih.govresearchgate.net |

| Temperature | Reflux | Increases reaction rate | nih.govresearchgate.net |

| Time | ~3 hours | Drives reaction to completion | nih.govresearchgate.net |

Regioselective C(sp²)-H Hydroxylation Strategies for ortho-Hydroxylation

An alternative synthetic approach involves starting with an N-(2-methylphenyl)benzamide backbone and introducing the hydroxyl group at the ortho-position of the benzoyl ring through regioselective C(sp²)-H bond activation. The amide functionality itself can act as a directing group, guiding the hydroxylation to the adjacent ortho position. researchgate.net

Transition-metal catalysis offers powerful tools for the regioselective hydroxylation of arenes. Palladium (Pd) and Ruthenium (Ru) catalysts are particularly effective for the ortho-hydroxylation of benzanilides, where the amide group directs the catalyst to the C-H bond. acs.org For instance, Ru-catalyzed reactions can achieve ortho-hydroxylation on a variety of benzamide substrates. researchgate.net Similarly, Pd-catalyzed methods have been developed for the ortho-C-H hydroxylation of arenes using directing groups, with oxidants like Oxone serving as the oxygen source. acs.org The choice between palladium and ruthenium can even control which aromatic ring of a benzanilide (B160483) is hydroxylated. acs.org These methods represent a modern, atom-economical alternative to classical multi-step syntheses.

The table below summarizes various metal-catalyzed C-H hydroxylation systems.

| Catalyst System | Directing Group | Oxidant/Oxygen Source | Target Substrate Type | Source |

| Ruthenium (Ru) | Amide | Trifluoroacetic acid / Stoichiometric Oxidant | Anilides | researchgate.net |

| Palladium (Pd) | N-Acetyl Glycine Ligand / Oxime Ether | Oxone | Benzyl (B1604629) Alcohols | researchgate.net |

| Palladium (Pd) | Pyridyl | tert-Butyl hydroperoxide | 2-Arylpyridines | acs.org |

| Palladium (Pd) / Ruthenium (Ru) | Amide | Various | Benzanilides | acs.org |

Beyond palladium and ruthenium catalysis, other oxidative methods can achieve ortho-hydroxylation. A system employing copper(II) in combination with trimethylamine (B31210) N-oxide has been shown to facilitate the ortho-hydroxylation of N-substituted benzamides. rsc.org Another strategy involves the use of hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhIO), in a strong acid like trifluoroacetic acid (TFA), which can mediate the formation of hydroxylated benzamide derivatives. nih.govmdpi.com Furthermore, electrochemical hydroxylation presents a metal-free alternative that avoids the use of chemical oxidants by using an electric current to drive the oxidative functionalization of arenes. researchgate.net

Derivatization and Functionalization Strategies of the Benzamide Backbone

Once this compound is synthesized, its structure can be further modified to create a variety of derivatives. These functionalization reactions can target the phenolic hydroxyl group, the amide N-H, or the C-H bonds of the aromatic rings.

A common strategy involves the alkylation or acylation of the phenolic hydroxyl group. For example, reacting the parent compound with ethyl α-halogenated acid esters in the presence of a base like potassium carbonate can yield ester derivatives. researchgate.net These esters can then be converted into other functional groups, such as hydrazides, by reacting them with hydrazine (B178648). researchgate.net Another approach involves mesylating the hydroxyl group, which can then be substituted with other moieties. nih.gov The amide nitrogen can also be a site for functionalization. Additionally, palladium-catalyzed reactions can be used to introduce aryl groups at the ortho-position of the benzamide ring, transforming the initial structure into more complex biphenyl (B1667301) derivatives. nih.gov

The table below provides examples of derivatization strategies for similar benzamide backbones.

| Reaction Type | Reagents | Functionalized Site | Resulting Derivative | Source |

| O-Alkylation | Ethyl α-halogenated acid esters, K₂CO₃ | Phenolic -OH | Ester derivative | researchgate.net |

| Hydrazinolysis | Hydrazine | Ester group (from O-alkylation) | Hydrazide derivative | researchgate.net |

| Mesylation | Mesyl chloride (MsCl), TEA | Hydroxyl group | Mesylate derivative (for further substitution) | nih.gov |

| Ortho-Arylation | Aryl Iodides, Pd-catalyst | Benzamide C-H bond | Biphenyl-2-carboxamide | nih.gov |

Introduction of Halogenated Substituents for Structural Modulation

The introduction of halogen atoms, such as chlorine or bromine, onto the aromatic rings of benzamide structures is a common strategy for altering electronic properties, lipophilicity, and metabolic stability. While direct halogenation studies on this compound are not extensively detailed in the provided context, the synthesis of analogous halogenated benzamides provides insight into potential synthetic routes.

Electrophilic aromatic substitution is the most common method for introducing halogens onto the benzene (B151609) rings. The positions of substitution are directed by the existing functional groups—the hydroxyl (-OH) and amide (-NHCO-) groups. The hydroxyl group is a potent activating group and ortho-, para-director, while the benzamide group's directing influence is more complex.

For instance, the synthesis of chlorinated benzamide derivatives often involves reacting a substituted benzoic acid or benzoyl chloride with an appropriate aniline. A relevant example is the synthesis of 2-(3-chlorophenoxy)benzamide, which involves the coupling of a pre-halogenated phenoxy precursor. mdpi.com Similarly, creating a halogenated version of this compound could involve using halogenated starting materials, such as a halogenated salicylic acid or a halogenated 2-methylaniline. The reaction of 2-hydroxy-1,2-diphenylpropan-1-one (B189305) with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) results in halogenated products, demonstrating a method for introducing halogens, although this specific reaction leads to rearrangement. researchgate.net

Table 1: Examples of Halogenated Benzamide Synthesis

| Derivative Name | Synthetic Precursors | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 5-Chloro-2-(m-tolyloxy)benzamide | 5-chloro-2-hydroxybenzoic acid and m-toluidine (B57737) (conceptual) | Amide coupling agents (e.g., DCC, EDC) | mdpi.com |

| 2-(3-Chlorophenoxy)benzamide | 2-phenoxybenzoyl chloride and ammonia/amine | Base (e.g., pyridine) | mdpi.com |

This table is generated based on related synthetic examples to illustrate potential pathways.

Incorporation of Methoxy (B1213986) and Other Alkoxy/Alkyl Substituents

The incorporation of methoxy (-OCH₃), other alkoxy, and alkyl groups can significantly impact the steric and electronic nature of the this compound molecule. These modifications are typically achieved through Williamson ether synthesis or by using alkylating agents on the phenolic hydroxyl group.

The hydroxyl group of the salicyl moiety is the primary site for alkoxylation. Protecting this hydroxyl group as an ether (e.g., methyl or benzyl ether) is a common synthetic step to prevent unwanted side reactions during other chemical transformations. nih.govgoogle.com This protection is itself a form of alkoxy incorporation. For example, reacting the parent molecule with an alkyl halide (like methyl iodide) in the presence of a base (like potassium carbonate) would yield the corresponding 2-alkoxy derivative.

Furthermore, N-alkylation of the amide nitrogen can be achieved using alcohols through a "borrowing hydrogen" methodology catalyzed by transition metals like palladium. researchgate.net This approach involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amide, followed by hydrogenation of the resulting intermediate. researchgate.net

Research on related structures demonstrates the synthesis of various substituted derivatives. For example, 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide and 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide are known compounds, indicating that methoxy groups can be incorporated on either aromatic ring. nih.govsigmaaldrich.com The removal of methoxy groups to yield hydroxy groups can also be accomplished, for instance, by using boron tribromide, which highlights the reversible nature of this modification. nih.gov

Table 2: Methods for Incorporating Alkoxy/Alkyl Substituents

| Modification Type | Reagents & Conditions | Resulting Group | Reference |

|---|---|---|---|

| O-Alkylation (Ether Synthesis) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Methoxy/Alkoxy | nih.govgoogle.com |

| N-Alkylation (Borrowing Hydrogen) | Alcohol, Palladium (II) pincer complex catalyst, Base (Cs₂CO₃) | N-Alkyl | researchgate.net |

This table summarizes general methodologies applicable to the target compound.

Application of Green Chemistry Principles in Benzamide Synthesis

The synthesis of benzamides, a crucial class of compounds, has traditionally relied on methods that often use hazardous reagents and generate significant waste. The principles of green chemistry aim to address these shortcomings by developing more environmentally benign and efficient synthetic routes. chemmethod.com

Key green approaches to benzamide synthesis include:

Solvent-Free and Catalyst-Free Reactions: One innovative method involves the reaction of amines with enol esters, such as vinyl benzoate, under solvent- and activation-free conditions. tandfonline.comtandfonline.com This approach provides good yields of benzamides through simple mixing at room temperature, with the product often isolated by crystallization, minimizing the use of chromatography and volatile organic solvents. tandfonline.comtandfonline.com

Use of Greener Solvents: When a solvent is necessary, replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives is a key strategy. rsc.org Bio-based solvents such as p-cymene (B1678584) (derived from limonene) and Cyrene™ (derived from cellulose) have proven effective for amide bond formation. rsc.org p-Cymene, for instance, can be a substitute for toluene (B28343) in silica-catalyzed direct amidation reactions. rsc.org

Catalytic Direct Amidation: Traditional amide synthesis often involves activating the carboxylic acid (e.g., converting to an acyl chloride), which is an atom-inefficient process. Green alternatives focus on the direct coupling of a carboxylic acid and an amine. Boric acid has been demonstrated as a simple, effective, and low-toxicity catalyst for the direct amidation of benzoic acid and various amines, with water being the only byproduct. sciepub.com The reaction can be performed at reflux in a relatively green solvent like toluene, using a Dean-Stark trap to remove water and drive the reaction to completion. sciepub.com

Table 3: Comparison of Traditional vs. Green Benzamide Synthesis

| Feature | Traditional Method (e.g., Schotten-Baumann) | Green Chemistry Method |

|---|---|---|

| Activating Agent | Thionyl chloride (SOCl₂) or oxalyl chloride | None, or mild catalysts (e.g., boric acid) sciepub.com |

| Solvent | Dichloromethane (DCM), Pyridine | Solvent-free, or green solvents (p-cymene, water) tandfonline.comrsc.org |

| Byproducts | Stoichiometric amounts of HCl, salts | Water sciepub.com |

| Atom Economy | Low | High |

| Workup | Aqueous washes, chromatography | Simple filtration or crystallization tandfonline.comtandfonline.com |

Advanced Structural Characterization and Solid State Analysis

X-ray Crystallography for Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the exact arrangement of atoms in a crystal. This analysis would provide the foundational data for understanding the molecule's conformation.

Many 2-hydroxybenzamides feature a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the carbonyl oxygen (O=C) of the amide, forming a stable six-membered ring motif known as an S(6) synthon. nih.govnih.govresearchgate.net A second intramolecular hydrogen bond, often between the amide N-H and the phenolic oxygen, can also occur. nih.gov This section would detail the specific bond lengths (D-H, H···A) and angles (D-H···A) for any such interactions within the 2-hydroxy-N-(2-methylphenyl)benzamide molecule, which are crucial for stabilizing its conformation. researchgate.net

Supramolecular Architecture and Intermolecular Interactions in the Crystalline State

This area of analysis focuses on how individual molecules of the compound interact with each other to build the crystal lattice.

Beyond the internal hydrogen bonds, molecules are linked by intermolecular forces. This subsection would describe the network of hydrogen bonds connecting different molecules. For example, the amide N-H group and the carbonyl oxygen are common participants in forming intermolecular chains or dimers. nih.govresearchgate.net The specific donors, acceptors, and geometric parameters of these bonds would be tabulated to illustrate how they stabilize the crystal structure.

Supramolecular synthons are robust and predictable patterns of intermolecular interactions. Analysis of related compounds shows common motifs like C(7) chains formed by O-H···O hydrogen bonds and R₂²(7) ring motifs. nih.govresearchgate.net Inversion dimers, where two molecules are linked across a center of symmetry, are also frequently observed. researchgate.net This section would identify which of these, or other, synthons are present in the crystal structure of this compound, providing insight into its crystal engineering.

Until a formal crystal structure determination for This compound is published, the detailed and specific analysis requested in the outline cannot be completed.

High-Resolution Spectroscopic Investigations for Detailed Structural Elucidation and Conformation

Advanced spectroscopic methods are indispensable for the definitive structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information, culminating in a detailed portrait of the molecule's architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR) for Elucidating Proton Environments and Carbon Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton environment. The aromatic region of the spectrum is complex, showing a series of multiplets corresponding to the eight protons distributed across the two phenyl rings. The protons on the 2-hydroxyphenyl ring and the 2-methylphenyl ring exhibit characteristic chemical shifts and coupling patterns influenced by their respective substituents (the hydroxyl and methyl groups). A singlet peak corresponding to the three protons of the methyl (-CH₃) group is observed in the upfield region. Furthermore, the spectrum displays signals for the amide (N-H) and hydroxyl (O-H) protons, which can be exchangeable with deuterium (B1214612) and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It shows distinct resonances for each of the 14 carbon atoms in this compound. The spectrum includes a signal for the carbonyl (C=O) carbon of the amide group, typically found in the downfield region. The twelve aromatic carbons appear as a series of signals, with their chemical shifts influenced by the attached substituents. The carbon of the methyl group (-CH₃) gives a characteristic signal in the upfield region of the spectrum.

2D NMR Spectroscopy: While specific 2D NMR data for this compound are not widely published, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. A COSY spectrum would establish proton-proton coupling correlations within the two aromatic rings, helping to assign the specific multiplets. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (Note: The following table is based on established chemical shift principles for analogous structures, as specific experimental data is not publicly available.)

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H NMR | ||

| -CH₃ | 2.1 - 2.4 | Singlet |

| Aromatic-H | 6.8 - 8.2 | Multiplets |

| N-H (amide) | 8.5 - 10.0 | Broad singlet, solvent dependent |

| O-H (hydroxyl) | 9.0 - 12.0 | Broad singlet, solvent dependent |

| ¹³C NMR | ||

| -CH₃ | 17 - 22 | |

| Aromatic C | 115 - 160 |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to the molecule's vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. For a closely related compound, N-(2-hydroxy-5-methylphenyl)benzamide, characteristic peaks are observed at 3395 cm⁻¹ for the amide N-H stretch and 1643 cm⁻¹ for the amide C=O carbonyl stretch. researchgate.netchemicalbook.com A broad absorption band is also expected in the region of 3400-3000 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic rings and the methyl group typically appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The region between 1600 cm⁻¹ and 1400 cm⁻¹ contains bands for aromatic C=C ring stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and non-polar bonds, such as the aromatic C=C bonds, often produce strong signals in the Raman spectrum, aiding in the characterization of the core structure of the molecule.

Table 2: Key FT-IR Absorption Bands for this compound (Note: Wavenumbers are based on typical values for the functional groups present.)

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, hydrogen-bonded | 3400 - 3000 (broad) |

| Amide N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (methyl) | Stretch | 2950 - 2850 |

| Amide C=O | Stretch (Amide I band) | 1680 - 1640 |

| Amide N-H | Bend (Amide II band) | 1570 - 1515 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. It provides unequivocal verification of the molecular ion and offers insights into the molecule's structure through analysis of its fragmentation patterns.

For this compound (C₁₄H₁₃NO₂), HRMS would detect the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with a very high degree of mass accuracy, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for benzanilides include the cleavage of the amide bond (C-N bond), which would lead to the formation of characteristic fragment ions. For this molecule, key fragments would likely include the benzoyl cation (C₇H₅O⁺, m/z = 105) and the 2-methylanilino fragment or related ions.

Table 3: Predicted HRMS Fragments for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₄H₁₃NO₂]⁺ | ~227.0946 |

| [M+H]⁺ | [C₁₄H₁₄NO₂]⁺ | ~228.1025 |

| [C₇H₅O]⁺ | [C₇H₅O]⁺ | ~105.0340 |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates in Degradation Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound in its ground state is ESR-silent (as it has no unpaired electrons), this technique is highly valuable for studying its degradation pathways that may involve radical intermediates.

If the molecule undergoes degradation through processes like photolysis, thermolysis, or reaction with radical initiators, ESR spectroscopy can be used to detect and identify the transient radical species formed. In such studies, spin trapping agents are often employed. nih.govnih.gov These agents react with short-lived radicals to form more stable, persistent radicals (spin adducts) that can be easily detected by ESR. The resulting ESR spectrum's hyperfine splitting pattern can provide information to identify the original transient radical, thus elucidating the degradation mechanism at a molecular level. There are currently no specific published studies on the radical-mediated degradation of this compound using this technique.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-hydroxy-N-(2-methylphenyl)benzamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its optimized molecular geometry, electronic properties, and vibrational frequencies. isca.menih.gov

The geometry optimization process seeks the lowest energy conformation of the molecule. For similar benzanilide (B160483) systems, studies have shown that the central amide moiety is nearly planar. researchgate.net The planarity of the molecule is influenced by intramolecular hydrogen bonds, such as the one between the amide hydrogen and the hydroxyl oxygen. nih.gov In the crystal structure of the related compound N-(2-hydroxy-5-methylphenyl)benzamide, the mean plane of the central amide fragment forms dihedral angles of 5.63 (6)° and 10.20 (5)° with the phenyl and hydroxyphenyl rings, respectively. researchgate.net

Vibrational analysis, based on the optimized geometry, predicts the infrared and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. For instance, in related benzamide (B126) derivatives, the C=O stretching vibration is a prominent band in the IR spectrum. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties and Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. sphinxsai.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. nih.gov

For aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In this compound, the HOMO is expected to be located on the hydroxyphenyl ring, while the LUMO may be centered on the benzoyl group. The HOMO-LUMO gap can be used to understand the charge transfer that occurs within the molecule. malayajournal.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Molecular Electrostatic Potentials (MEP) for Understanding Reactivity and Molecular Recognition Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. malayajournal.orgmdpi.com The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

In this compound, the negative electrostatic potential is expected to be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, making them potential sites for electrophilic attack and hydrogen bond acceptors. The positive potential is likely located around the amide and hydroxyl hydrogen atoms, indicating these are sites for nucleophilic attack and hydrogen bond donation. nih.gov

| Atom/Region | Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (O=C) | -45.0 | Electrophilic Attack / H-bond Acceptor |

| Hydroxyl Oxygen (-OH) | -35.5 | Electrophilic Attack / H-bond Acceptor |

| Amide Hydrogen (N-H) | +50.0 | Nucleophilic Attack / H-bond Donor |

| Hydroxyl Hydrogen (O-H) | +42.0 | Nucleophilic Attack / H-bond Donor |

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Intramolecular Charge Transfer

In this compound, significant ICT interactions are expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the carbonyl group and the aromatic rings. These interactions contribute to the delocalization of electrons across the molecule, enhancing its stability. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of C=O | π(C-N) | 25.5 |

| LP(N) | π(C=O) | 40.2 |

| π(Phenyl Ring 1) | π*(Phenyl Ring 2) | 5.8 |

Fukui Functions for Local Reactivity Descriptors and Electrophilic/Nucleophilic Attack Sites

Fukui functions are local reactivity descriptors derived from DFT that help to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netscilit.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.

f+(r) : for nucleophilic attack (attack by an electron donor)

f-(r) : for electrophilic attack (attack by an electron acceptor)

f0(r) : for radical attack

By calculating the condensed Fukui functions for each atom in this compound, the specific atoms most susceptible to different types of chemical reactions can be pinpointed. For instance, atoms with high values of f+(r) are likely to be the sites of nucleophilic attack. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility and dynamics of this compound. nih.gov These simulations can reveal how the molecule changes its shape and interacts with its environment, such as a solvent or a biological target. biorxiv.org

MD simulations can be particularly useful for understanding how this compound might bind to a protein or other biological macromolecule. By simulating the ligand-target complex, researchers can analyze the stability of the binding, identify key interacting residues, and calculate the binding free energy. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbio-hpc.eu By developing a QSAR model, the biological activity of new, untested compounds can be predicted based on their molecular descriptors. researchgate.net

For a series of benzamide derivatives including this compound, a QSAR model could be developed to predict their activity against a specific biological target. This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to correlate these descriptors with the observed biological activity. mdpi.com Such a model can guide the design of new derivatives with improved potency.

Molecular Docking Studies for Ligand-Protein Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for predicting the binding mode and estimating the binding affinity between a ligand and its target protein.

Despite the utility of this method in characterizing the potential biological activity of novel compounds, a comprehensive review of published scientific literature reveals a notable absence of specific molecular docking studies for this compound. While computational studies and molecular docking simulations are prevalent for various other benzamide derivatives, demonstrating their potential interactions with a range of biological targets, no such data has been reported specifically for this compound.

Therefore, there are currently no available data tables or detailed research findings to report on the specific ligand-protein binding modes or binding affinity estimations for this compound. The scientific community has yet to publish research that explores the interaction of this compound with any specific protein targets through molecular docking simulations.

In Silico Pharmacokinetic Predictions (ADME) and Druglikeness Assessments for Compound Potential

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with druglikeness assessments, are critical in the early phases of drug development. These computational tools help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

A thorough search of scientific databases and literature indicates that specific in silico ADME predictions and druglikeness assessments for this compound have not been publicly reported. While numerous studies detail the pharmacokinetic predictions for a wide array of compounds, including other substituted benzamides, this particular compound has not been the subject of such a computational analysis in the available literature.

Consequently, there are no data tables or detailed findings on parameters such as predicted intestinal absorption, blood-brain barrier penetration, metabolic stability, or conformity to established druglikeness rules (like Lipinski's Rule of Five) for this compound. The potential of this compound as a drug candidate from a pharmacokinetic perspective remains to be computationally evaluated and reported.

Investigation of Biological Activities and Underlying Mechanisms

Antimicrobial Activity Investigations (in vitro)

Salicylanilides and other related N-phenylbenzamide derivatives have been the subject of extensive in vitro screening to determine their efficacy against a wide array of pathogenic microorganisms. nanobioletters.com These investigations are critical for identifying new therapeutic agents in an era of increasing antibiotic resistance. nih.gov

Derivatives of 2-hydroxy-N-phenylbenzamide have demonstrated notable activity against Gram-positive bacteria. nih.gov For instance, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives found them to be active against Gram-positive strains with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.govresearchgate.net Another study investigating various N-benzamide derivatives reported that one compound, in particular, showed excellent activity against Bacillus subtilis, with a MIC value of 6.25 µg/mL. nanobioletters.com The challenging pathogen Staphylococcus aureus, known for its ability to develop methicillin (B1676495) resistance (MRSA), has also been a target. nih.gov Research on 2-hydroxy-4-methoxybenzaldehyde (B30951), a related compound, showed it could effectively inhibit S. aureus growth and eradicate mature biofilms. nih.gov This suggests that the core phenolic benzamide (B126) structure is a promising scaffold for developing agents against Gram-positive pathogens.

Interactive Data Table: Antimicrobial Activity of Benzamide Derivatives against Gram-Positive Bacteria

| Compound/Derivative Class | Bacterial Strain | MIC Value | Source(s) |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | nih.govresearchgate.net |

| N-benzamide derivative (Compound 5a) | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 µg/mL | nih.gov |

The efficacy of 2-hydroxy-N-phenylbenzamide derivatives against Gram-negative bacteria is more varied. The complex outer membrane of Gram-negative bacteria often poses a significant barrier to antimicrobial agents. nanobioletters.com For example, research on N-(2-chloro-phenyl)-2-hydroxybenzamide and N-(4-chloro-phenyl)-2-hydroxybenzamide derivatives showed good activity on Gram-positive bacteria but no inhibition against Gram-negative strains. nih.gov However, other studies have found that certain N-benzamide derivatives can be effective. One investigation reported that a specific benzamide compound exhibited remarkable activity against Escherichia coli, with a MIC of 3.12 µg/mL. nanobioletters.com The development of agents active against pathogens like Klebsiella pneumoniae, a common cause of nosocomial infections, is a critical need due to rising resistance to conventional antibiotics like carbapenems. nih.govmdpi.com While direct data on 2-hydroxy-N-(2-methylphenyl)benzamide against the full panel is limited, the variable results among its analogs suggest that specific structural modifications could overcome the resistance of Gram-negative strains.

Interactive Data Table: Antimicrobial Activity of Benzamide Derivatives against Gram-Negative Bacteria

| Compound/Derivative Class | Bacterial Strain | MIC Value | Source(s) |

| N-(2-chloro-phenyl)-2-hydroxybenzamide derivatives | Gram-negative bacteria | No inhibition | nih.gov |

| N-benzamide derivative (Compound 5a) | Escherichia coli | 3.12 µg/mL | nanobioletters.com |

| N-benzamide derivative (Compound 6b) | Escherichia coli | 3.12 µg/mL | nanobioletters.com |

The benzamide scaffold is also a source of compounds with significant antifungal properties. nanobioletters.comresearchgate.net Research into novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed they were active against the yeast Saccharomyces cerevisiae, a common model organism for pathogenic fungi, with MIC values as low as 0.3125 g/L. researchgate.net Other studies have focused directly on human pathogens like Candida albicans. For instance, while N-(2-hydroxyphenyl) acetamide (B32628) was inactive, the addition of a chlorine atom to create 2-chloro-N-(2-hydroxyphenyl)acetamide resulted in a compound that could inhibit 96.6% of C. albicans strains, highlighting the importance of specific structural features for antifungal action. mdpi.com

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, present a major challenge in treating infections as they are highly resistant to conventional antibiotics. nih.govmdpi.com Agents that can either prevent biofilm formation or eradicate established biofilms are of great interest. mdpi.com Research on compounds structurally related to this compound has shown significant promise in this area. A study on 2-hydroxy-4-methoxybenzaldehyde demonstrated that it could dislodge nearly 80% of preformed MRSA biofilms. nih.gov Furthermore, certain 2-aminopyrimidine (B69317) derivatives, which can be cleaved in vivo to active compounds, have been shown to inhibit biofilm formation in Pseudomonas aeruginosa. researchgate.net This indicates that the broader chemical class has the potential to disrupt the biofilm life cycle, a crucial step in overcoming persistent infections. researchgate.net

The antimicrobial effectiveness of the salicylanilide (B1680751) class, including this compound, is heavily dependent on its molecular structure. Structure-activity relationship (SAR) studies have identified several key features that govern potency. nih.gov

Free Phenolic Hydroxyl Group : A free hydroxyl group (-OH) on the salicylic (B10762653) acid portion of the molecule is considered essential for its biological activity. nih.gov

Substituents on the Aniline (B41778) Ring : The nature and position of substituents on the aniline (N-phenyl) ring play a crucial role. The antimicrobial potency is largely driven by the presence of electron-withdrawing groups on this ring. nih.gov For example, the presence of fluorine (F) or chlorine (Cl) on the benzene (B151609) ring has been shown to remarkably improve antifungal activity. researchgate.net

Position of Substituents : The location of these groups is also critical. Studies have found that 2-chloro-substituted salicylanilide derivatives were the most efficient compounds in a tested series. nih.gov Conversely, placing certain groups like methoxy (B1213986) (-OMe) or trifluoromethyl (-CF3) at the 4-position was found to decrease antifungal activity. researchgate.net

The leading hypothesis for the antimicrobial mechanism of salicylanilides is their function as protonophores, or proton shuttles. nih.govnih.gov This mechanism proposes that these molecules disrupt the essential proton gradient across the bacterial cell membrane. nih.gov

Salicylanilides are lipid-soluble molecules capable of picking up a proton from the acidic exterior of the cell, diffusing across the cell membrane, and releasing the proton into the more alkaline cytoplasm. This action effectively "shuttles" protons, collapsing the transmembrane pH gradient and dissipating the proton motive force. nih.govnih.gov This gradient is vital for the cell's energy production (ATP synthesis) and other essential functions. By destroying this gradient, salicylanilides starve the cell of energy, leading to cell death. nih.gov This proposed mechanism is consistent with the observation that antimicrobial activity often trends with cytotoxicity, as the disruption of proton gradients is a generalized mechanism that can affect both microbial and mammalian cells. nih.gov

Enzyme Inhibition and Target Interaction Studies (in vitro)

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. wikipedia.orgstudymind.co.uk For compounds like this compound, understanding their interaction with specific enzymes at a molecular level is fundamental to elucidating their pharmacological potential.

Enzyme kinetic assays are essential for characterizing the inhibitory power of a compound. These assays measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) value. nih.gov A lower IC₅₀ value signifies greater potency. nih.gov The mode of inhibition—whether competitive, non-competitive, or irreversible—is also determined through these studies, providing insight into whether the inhibitor binds to the enzyme's active site or an allosteric site. teachmephysiology.comlibretexts.org

While direct kinetic data for this compound is not extensively published, studies on structurally similar salicylanilide and benzamide derivatives demonstrate significant inhibitory activity against various enzymes. For instance, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown potent inhibition of trypsin, a serine protease. nih.govresearchgate.net Similarly, other 5-styrylbenzamide derivatives have been evaluated for their inhibitory effects on cholinesterases (AChE and BChE) and β-secretase (BACE-1). nih.gov These studies establish a precedent for the enzyme-inhibiting capabilities of the salicylanilide scaffold.

Table 1: In Vitro Enzyme Inhibition by Related Benzamide Derivatives

| Compound Class | Target Enzyme | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Trypsin | 0.04–0.07 mg/mL | nih.govresearchgate.net |

| 5-styrylbenzamide Derivative (2a) | Butyrylcholinesterase (BChE) | 4.7 ± 0.32 µM | nih.gov |

| 5-styryl-2-(p-tolylsulfonamido)benzamide Derivatives (3a-d) | Butyrylcholinesterase (BChE) | 6.9 to 13.3 µM | nih.gov |

| 2-hydroxy-N-(pyridine-2-yl)benzamide Derivatives | Protein Denaturation | 0.121-0.145 mM | researchgate.net |

To understand how an inhibitor interacts with its target enzyme, protein binding assays are employed. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular docking simulations can reveal the specific binding site and the nature of the molecular interactions, such as hydrogen bonds or hydrophobic interactions. mdpi.com

Research on related fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers has utilized such methods to visualize their binding within the pockets of target proteins like Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2). mdpi.com These studies identified key hydrogen bonds between the compound's hydroxyl and carbonyl groups and amino acid residues (e.g., glutamic acid) in the protein's active site. mdpi.com Similarly, investigations into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives complexed with β-cyclodextrin have analyzed the close atomic contacts and hydrogen bonding that stabilize the interaction. nih.gov These findings suggest that the hydroxyl and amide groups of this compound are likely crucial for forming stabilizing hydrogen bonds within a target protein's binding site. mdpi.comnih.gov

Protein kinases are a major class of enzymes that are frequently targeted in drug discovery, particularly in oncology. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose dysregulation is implicated in several cancers. nih.gov While direct studies on this compound and EGFR are limited, research into analogous structures provides relevant insights.

For example, molecular docking studies have shown that fluorinated benzamide isomers can bind to VEGFR-2, another receptor tyrosine kinase, in a manner similar to the known inhibitor axitinib. mdpi.com Furthermore, research on colorectal cancer has demonstrated that inhibiting the bone morphogenetic protein (BMP) pathway can lead to the downregulation of EGFR. nih.gov This indicates a potential indirect mechanism for modulating EGFR activity. Given that many kinase inhibitors are competitive with ATP or the protein substrate, the ability of benzamide derivatives to bind to the active sites of kinases like VEGFR suggests a plausible mechanism for the inhibition of other kinases like EGFR. wikipedia.org

Other Pharmacological Research Interests

Beyond specific enzyme targets, the broader pharmacological potential of this compound is explored through its anti-inflammatory and anticancer properties, which are characteristic of the salicylanilide class.

Table 2: Anti-Inflammatory Activity of Related Salicylanilide and Benzamide Derivatives

| Compound/Derivative | Assay/Model | Finding | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Proteinase (Trypsin) Inhibition Assay | IC₅₀ values (0.04–0.07 mg/mL) superior to acetylsalicylic acid (0.4051 mg/mL) | nih.govresearchgate.net |

| 2-hydroxy-N-(pyridine-2-yl)benzamide Derivatives | Protein Denaturation Inhibition | IC₅₀ values in the range of 0.121-0.145 mM | researchgate.net |

| Methyl salicylate (B1505791) 2-O-β-D-lactoside (MSL) | LPS-activated RAW264.7 cells | Dose-dependently inhibited COX-1 and COX-2 activity | nih.gov |

| Salicylaldehyde (B1680747) Hydrazones | Zymosan-induced peritonitis | Inhibition of inflammation comparable or superior to indomethacin | nih.govresearchgate.net |

The anticancer potential of the benzamide scaffold is an active area of research. In vitro studies screen compounds for their ability to reduce the proliferation and viability of cancer cells (cytotoxicity). nih.gov The potency of a compound is often measured by its IC₅₀ value across various cancer cell lines. orientjchem.org

Substituted 2-hydroxy-N-(arylalkyl)benzamides have demonstrated potent antiproliferative and cytotoxic activity, with some derivatives showing single-digit micromolar IC₅₀ values against human cancer cell lines. nih.gov Research indicates that these compounds can induce apoptosis (programmed cell death) in cancer cells, a desirable trait for an anticancer agent. nih.gov Similarly, derivatives of salicylic acid and gallic acid (a related phenolic acid) have been shown to possess significant cytotoxic effects against colon cancer (HCT-116, CaCo-2) and other cell lines. orientjchem.orgnih.gov However, studies also highlight that structural modifications are critical, as not all derivatives exhibit enhanced activity compared to the parent compound. orientjchem.org The cytotoxicity of these compounds is not always selective for cancer cells, as some have been observed to affect normal fibroblast cells as well. nih.govnih.govscielo.br

Table 3: In Vitro Cytotoxicity (IC₅₀) of Related Benzamide and Salicylate Derivatives on Cancer Cell Lines

| Compound Class | Cell Line | Reported IC₅₀ | Reference |

|---|---|---|---|

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Various human cancer cell lines | Single-digit micromolar values for potent compounds | nih.gov |

| 3,4,5-trihydroxy-N-hexyl benzamide | Colon HCT-116 | 0.07 µM | orientjchem.org |

| Gallic acid (parent compound) | Colon HCT-116 | 0.05 µM | orientjchem.org |

| Salicylic acid-based ionic liquid ([EMIM-OSal][Sal]) | Colorectal adenocarcinoma (CaCo-2) | 0.71 µM | nih.gov |

Modulation of Ion Channels (e.g., Potassium Channel Activator Properties of Benzanilide (B160483) Systems)

The benzanilide structural framework, to which this compound belongs, is a subject of significant research for its ability to modulate ion channels. researchgate.net Specifically, these systems have been identified for their potential as potassium channel activators. researchgate.netnih.gov The activity is often directed towards large-conductance calcium-activated potassium channels, commonly known as BK channels. nih.gov

Research into a range of benzanilide derivatives has established a general pharmacophoric model for BK channel activation. This model typically consists of two aryl groups connected by a suitable spacer, with the amide linkage serving this role, and the nearly essential presence of a phenolic hydroxyl group. researchgate.net The structure of this compound fits this pharmacophoric profile. The mechanism of action for these compounds has been substantiated in studies where their vasodilation effects were counteracted by known BK channel inhibitors such as tetraethylammonium (B1195904) (TEA) and iberiotoxin (B31492) (IbTX), providing strong evidence that their activity is mediated through the opening of these specific potassium channels. nih.gov

| Feature | Description | Supporting Evidence | Citation |

|---|---|---|---|

| Target Channel | Large-conductance calcium-activated potassium channels (BK channels) | Vasorelaxant effects are inhibited by specific BK channel blockers. | nih.gov |

| Pharmacophore Requirement 1 | Two aryl groups linked by a spacer (amide) | A common structural feature in active compounds. | researchgate.net |

| Pharmacophore Requirement 2 | Presence of a phenolic hydroxyl group | Considered an almost obligatory feature for activity, potentially acting as an H-bond donor. | researchgate.net |

| Mechanism Confirmation | Inhibition by Tetraethylammonium (TEA) and Iberiotoxin (IbTX) | Demonstrates that the observed vasodilation is a direct result of BK channel opening. | nih.gov |

Antioxidant Activity Assessment

Salicylanilides, the chemical class that includes this compound, are recognized for possessing a variety of biological properties, including notable in vitro antioxidant activity. doi.orgresearchgate.net The antioxidant capacity of these phenolic compounds is largely attributed to the free phenolic hydroxyl group on the salicylic acid moiety, which is considered essential for the activity. doi.org

The mechanisms through which phenolic compounds exert their antioxidant effects are primarily understood through three pathways:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical. scirp.orgscirp.org

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation, which then deprotonates. scirp.orgscirp.org

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the radical. scirp.orgscirp.org

Studies on salicylanilide analogues have provided quantitative data on their antioxidant potential. For instance, the analogue 4-Nitro-benzoic acid 3-(2-hydroxy-benzoylamino)-propyl ester (NBHE) was assessed for its superoxide (B77818) anion scavenging capability. researchgate.net It demonstrated a significantly higher inhibitory effect than salicylic acid, highlighting the potential of the salicylanilide scaffold. researchgate.net

| Compound | Superoxide Anion Scavenging IC50 (μg/mL) | Citation |

|---|---|---|

| Ascorbic Acid (Reference) | 9.88 ± 1.98 | researchgate.net |

| Kojic Acid (Reference) | 63.10 ± 1.13 | researchgate.net |

| Salicylanilide Analogue (NBHE) | 80.94 ± 4.20 | researchgate.net |

| Salicylic Acid (Reference) | 328.94 ± 25.01 | researchgate.net |

Cellular and Sub-Cellular Mechanistic Investigations

Studies on Cellular Uptake and Intracellular Localization

The efficacy of biologically active compounds is contingent upon their ability to enter target cells. For salicylanilide derivatives, research has explored methods to improve cellular uptake. One strategy involves conjugating the salicylanilide molecule to delivery peptides, such as oligotuftsins, which can act as targeting carriers. nih.gov This approach has been investigated to enhance the internalization of these compounds into specific cell types, including human glioblastoma (GBM) cells. nih.gov Such studies are designed to characterize the in vitro cellular uptake and subsequently determine the intracellular localization of the fluorescently-labeled peptide-drug conjugates, providing insight into how and where the compounds accumulate within the cell. nih.gov

Impact on Specific Cellular Processes and Pathways

Salicylanilide derivatives have been shown to exert significant influence over fundamental cellular processes and signaling pathways, particularly in the context of cancer cell biology.

Modulation of Autophagy: A prominent mechanism of action for salicylanilides is the induction of autophagy. nih.gov The outcome of this process appears to be cell-type dependent. For example, in gastric cancer and glioblastoma cell cultures, autophagy induction by salicylanilide derivatives can lead to cell death. nih.gov Conversely, in certain melanoma cell lines, a substituted 2-hydroxy-N-(arylalkyl)benzamide (compound 6k) induced autophagy that played a pro-survival role. nih.govnih.gov

Disruption of the Cytoskeleton: Certain substituted benzamides have been found to directly interfere with the cellular cytoskeleton. Compound 6k was shown to disrupt the dynamics of the actin cytoskeleton in human melanoma cells. nih.gov This disruption has cascading effects on multiple processes essential for tumor maintenance and growth, including cell adhesion, motility, proliferation, and vesicular transport. nih.gov

Inhibition of Tubulin Polymerization: Further targeting the cytoskeleton, a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives were designed and evaluated as inhibitors of tubulin polymerization. nih.gov This action prevents the formation of microtubules, a critical process for cell division, and is a well-established mechanism for anticancer agents. nih.gov

Cell Cycle Arrest: The related compound, salicylamide, was observed to affect the cell cycle of B16F1 melanoma cells. biomolther.org Treatment with salicylamide led to an increase in the percentage of cells in the G1 phase, while decreasing the number of cells in the S and G2/M phases, effectively causing cell cycle arrest. biomolther.org

| Cellular Process/Pathway | Observed Effect | Example Compound/Derivative Class | Citation |

|---|---|---|---|

| Autophagy | Induction of autophagy, leading to either cell death or survival depending on cell type. | Salicylanilide derivatives, Compound 6k | nih.govnih.gov |

| Actin Cytoskeleton Dynamics | Disruption of actin filaments, affecting cell adhesion, motility, and proliferation. | Substituted 2-hydroxy-N-(arylalkyl)benzamide (Compound 6k) | nih.gov |

| Tubulin Polymerization | Inhibition of tubulin polymerization, a key anti-mitotic mechanism. | 5-chloro-N-(4-sulfamoylbenzyl) salicylamides | nih.gov |

| Cell Cycle | Arrest in the G1 phase. | Salicylamide | biomolther.org |

Applications in Materials Science and As Chemical Probes

Role as Versatile Building Blocks for the Synthesis of Complex Molecules

The 2-hydroxy-N-phenylbenzamide (salicylanilide) scaffold, to which 2-hydroxy-N-(2-methylphenyl)benzamide belongs, is a well-established and versatile building block in organic synthesis. Its structure is a key precursor for creating more complex molecules, particularly heterocyclic systems and other biologically active compounds. nih.gov

Researchers utilize the salicylanilide (B1680751) core to synthesize a range of derivatives. For instance, related N-phenylbenzamides have been used as precursors for the synthesis of benzoxazepines. rsc.org The fundamental structure is also readily derivatized to produce esters and hydrazides. In one synthetic pathway, O-substituted salicylanilides are prepared by reacting the parent compound with ethyl α-halogenated acid esters to yield ethyl esters. These intermediates are then condensed with hydrazine (B178648) to form hydrazides, which can be further reacted with substituted benzaldehydes to create complex hydrazones. nih.gov This step-wise modification highlights the utility of the salicylanilide framework in building a diverse library of compounds.

The adaptability of this scaffold is a cornerstone of medicinal chemistry, where it is used in the development of new chemical entities. nih.gov By modifying the substituents on the aniline (B41778) or salicylic (B10762653) acid rings, chemists can fine-tune the properties of the resulting molecules. For example, N-(2-hydroxy-5-methylphenyl)benzamide was synthesized from 2-amino-4-methylphenol (B1222752) and benzoyl chloride as part of a broader investigation into phenylbenzamides. researchgate.net Similarly, fluorinated derivatives have been created to study how halogen atoms influence molecular structure and properties. These synthetic strategies underscore the importance of the core salicylanilide structure as a foundational element for generating chemical diversity.

Potential Applications in Materials Science and Energy Storage Technologies

The inherent ability of this compound and related salicylanilides to form ordered structures through non-covalent interactions makes them promising candidates for applications in materials science. The key to this potential lies in their capacity for supramolecular assembly.

Detailed crystallographic studies on related compounds, such as N-(2-hydroxy-5-methylphenyl)benzamide and 2-hydroxy-N-(4-methylphenyl)benzamide, reveal the critical role of hydrogen bonding. rsc.orgresearchgate.net Intermolecular O-H···O and N-H···O hydrogen bonds, along with weaker C-H···O contacts, guide the molecules to self-assemble into well-defined, repeating structures like chains and sheets. rsc.orgresearchgate.net This bottom-up formation of complex architectures is a fundamental concept in the design of new supramolecular materials. nih.gov Such materials can have applications ranging from drug delivery systems to sensors and catalysis. rsc.orgnih.gov The specific orientation of molecules within the crystal lattice, governed by these interactions, can influence the bulk properties of the material.

While direct applications of salicylanilides in energy storage are not yet established, the broader class of amide-containing organic molecules is being explored for this purpose. Research into electrolytes for advanced batteries, such as lithium-oxygen (Li-O₂) and lithium-ion systems, has focused on developing stable, non-aqueous solvents. rsc.org Sulfonamides and other benzamide-related structures are being investigated for their high electrochemical stability, a crucial property for electrolytes in high-voltage batteries. rsc.orgmdpi.com For example, N,N-dimethyl-trifluoromethanesulfonamide has shown high resistance to degradation in Li-O₂ cells. rsc.org The structural robustness of the amide bond, present in this compound, suggests that this class of compounds could potentially serve as a basis for designing novel, stable components for future energy storage technologies.

Utility as Chemical Probes for Elucidating Biochemical Pathways and Enzyme Interactions

The salicylanilide scaffold is a privileged structure in medicinal chemistry, frequently utilized to design chemical probes and enzyme inhibitors. nih.gov These molecules are valuable tools for studying biological systems, allowing researchers to investigate the function of specific enzymes and receptors and to elucidate complex biochemical pathways.

Derivatives of 2-hydroxy-N-phenylbenzamide have been synthesized and evaluated as inhibitors for a wide array of protein targets. One prominent area of research is in cancer biology, where salicylanilides have been identified as inhibitors of key signaling proteins. Studies have shown that certain derivatives can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in tumors. mdpi.comebi.ac.uk Other research has identified salicylanilides that inhibit Signal Transducer and Activator of Transcription 3 (STAT3), another protein implicated in cancer cell proliferation. rsc.org Furthermore, N-(2-aminophenyl)-benzamide derivatives have been developed as potent, nanomolar inhibitors of histone deacetylase (HDAC) enzymes, which are important epigenetic regulators. nih.gov

The utility of these compounds as probes extends to other disease areas. A comprehensive study on halogenated 2-hydroxy-N-phenylbenzamides demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the treatment of Alzheimer's disease. researchgate.net The research identified clear structure-activity relationships, noting that the inhibitory potency could be modulated by the substitution pattern on the aromatic rings. researchgate.net In a different context, salicylanilide derivatives were discovered to be potent and selective antagonists for the P2X1 receptor, an ion channel involved in thrombosis and inflammation. researchgate.net

The effectiveness of these molecules as chemical probes is often quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

These studies, often complemented by molecular docking simulations to visualize the binding interactions within the enzyme's active site, demonstrate the power of using salicylanilide-based compounds like this compound as molecular probes to advance our understanding of biological processes and to identify new therapeutic leads. mdpi.com

Future Research Directions and Emerging Perspectives

Rational Design and Synthesis of Advanced Analogues with Tuned Biological Specificity and Potency

The rational design of advanced analogues of 2-hydroxy-N-(2-methylphenyl)benzamide is a primary focus for enhancing therapeutic efficacy. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications influence biological activity. Research on related benzamide (B126) derivatives has shown that the position and nature of substituents on the aromatic rings can dramatically alter potency and selectivity.

For instance, studies on biphenylamide derivatives as Hsp90 inhibitors have demonstrated that modifications to the benzamide side chain can significantly improve anti-proliferative activity nih.gov. The introduction of electron-donating, electron-withdrawing, or sterically bulky groups can modulate the compound's interaction with its biological target nih.gov. Similarly, research into N-substituted benzamide derivatives as potential antitumor agents has highlighted that substituents on the phenyl ring are critical for anti-proliferative activity researchgate.net. For example, the presence of a chlorine atom or a nitro group was found to decrease anti-proliferative effects researchgate.net.

Future design strategies will likely involve the synthesis of a diverse library of analogues with systematic variations. This could include altering the substitution pattern on both the salicylic (B10762653) acid and the 2-methylaniline portions of the molecule. Introducing different functional groups, such as halogens, methoxy (B1213986) groups, or more complex heterocyclic moieties, could lead to analogues with fine-tuned biological specificity and increased potency against targets like histone deacetylases (HDACs) or neurokinin-2 (NK(2)) receptors acs.orgnih.gov. The goal is to develop compounds that exhibit high affinity for their intended target while minimizing off-target effects.

Table 1: Structure-Activity Relationship Insights for Benzamide Analogues

| Modification Location | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Benzamide Side Chain | Electron-donating/withdrawing, bulky groups | Can significantly improve anti-proliferative activity | nih.gov |

| Phenyl Ring | Chlorine atom or nitro-group | Decreased anti-proliferative activity | researchgate.net |

| ortho-position of Phenyl Ring | Single substitution | Can dramatically reduce efficacy against class 1 and 2 HDACs | acs.org |

| meta- and para-positions of Phenyl Ring | Methyl or Ethyl groups | Can be more potent than the parent compound against HDACs | acs.org |

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Compound Characterization

A thorough understanding of the physicochemical properties and three-dimensional structure of this compound and its analogues is fundamental to their development. The integration of advanced computational and experimental techniques provides a comprehensive approach to characterization.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data researchgate.net. These calculations can provide insights into the electronic structure, molecular orbital energies, and interaction energies between molecules, helping to explain the relative stability of different polymorphs researchgate.net. Molecular docking studies can also predict the binding modes of these compounds with their biological targets, guiding the rational design of more potent analogues researchgate.netmdpi.com. The synergy between these advanced computational and experimental methodologies allows for a deeper understanding of the structure-property relationships that govern the biological activity of these compounds.

Exploration of Novel Biological Targets and Mechanistic Pathways for Therapeutic Development

While the biological activities of salicylanilides are known, the full spectrum of potential therapeutic applications for this compound remains to be explored. Future research will focus on identifying and validating novel biological targets and elucidating the mechanistic pathways through which this compound and its derivatives exert their effects.

Benzamide derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties researchgate.netscience.govresearchgate.netmdpi.com. For example, certain N-hydroxybenzamides have been designed and evaluated as histone deacetylase (HDAC) inhibitors, a promising class of anticancer agents science.gov. Other studies have reported that 2-hydroxy-N-phenylbenzamides can act as inhibitors of cholinesterases nih.gov. The structural similarity to other biologically active molecules suggests that this compound could modulate the activity of various other enzymes or receptors.

Future investigations will likely employ high-throughput screening against diverse panels of biological targets to identify new activities. Once a lead activity is identified, detailed mechanistic studies will be necessary to understand how the compound interacts with the target and the downstream cellular consequences. This could involve a combination of biochemical assays, cell-based studies, and animal models to validate the therapeutic potential for specific diseases. The exploration of novel targets could open up new avenues for the development of this class of compounds for a variety of therapeutic indications.

Table 2: Investigated Biological Activities of Related Benzamide Scaffolds

| Biological Activity | Specific Target/Organism | Reference |

|---|---|---|

| Anticancer | Histone Deacetylases (HDACs) | researchgate.netscience.gov |

| Anticancer | Hsp90 C-terminus Inhibition | nih.gov |

| Antiviral | Avian Influenza Virus (H5N1) | nih.gov |

| Enzyme Inhibition | Carbonic Anhydrase & Acetylcholinesterase | nih.gov |

| Antimicrobial | Mycobacterial, bacterial, and fungal strains | researchgate.net |

Collaborative Research Initiatives and Data Sharing for Accelerated Discovery

The complexity of modern drug discovery and chemical research necessitates a collaborative approach to accelerate progress. Future advancements in the study of this compound will be significantly enhanced by collaborative research initiatives and the open sharing of data.

Collaborations between academic research groups, pharmaceutical companies, and government institutions can bring together diverse expertise in chemistry, biology, and computational science. Such partnerships can facilitate access to specialized equipment, compound libraries, and screening platforms, thereby streamlining the research and development process. For example, large chemical diversity libraries from commercial vendors are often utilized in screening campaigns to identify new lead compounds chemdiv.com.

Furthermore, the establishment of open-access databases and data-sharing platforms is crucial for avoiding the duplication of efforts and for building upon existing knowledge. The deposition of crystallographic data, spectroscopic information, and biological activity data into public repositories allows researchers worldwide to access and utilize this information. This culture of open science and collaboration will be instrumental in overcoming the challenges of drug discovery and will ultimately accelerate the translation of research findings into tangible therapeutic benefits.

Q & A

Basic: What are the standard synthetic routes for 2-hydroxy-N-(2-methylphenyl)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via amide coupling between 2-hydroxybenzoic acid derivatives and substituted anilines. A common method involves activating the carboxylic acid group using coupling agents like thionyl chloride (SOCl₂) to form an acyl chloride, followed by reaction with 2-methylaniline in the presence of pyridine to neutralize HCl byproducts . For optimization, solvent choice (e.g., dichloromethane for solubility) and temperature control (room temperature to mild heating) are critical. Monitoring reaction progress via TLC or HPLC ensures minimal side products.

Basic: How is the purity and structural integrity of this compound validated post-synthesis?

Purity is assessed using HPLC with UV detection (λ ~254 nm) or GC-MS for volatile impurities. Structural confirmation relies on - and -NMR to verify amide bond formation and substituent positions. For example, the amide proton typically appears as a singlet at δ 8–10 ppm in DMSO-d₆. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 242). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced: What crystallographic techniques are suitable for resolving the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from ethanol or DMF. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Structure solution employs direct methods in SHELXS, followed by refinement with SHELXL. Hydrogen bonding networks (e.g., O–H···O or N–H···O interactions) are analyzed using ORTEP-3 for visualization. The title compound’s orthorhombic space group and Z’ = 1 are typical for similar benzamides .

Advanced: How can hydrogen-bonding patterns in this compound inform supramolecular assembly?

Graph set analysis (as per Etter’s rules) classifies hydrogen bonds into motifs like (dimer-forming) or (chain-forming). For example, the hydroxyl group forms an intramolecular O–H···O bond, while intermolecular N–H···O interactions create 1D chains. These patterns predict packing efficiency and stability, relevant for designing co-crystals or polymorphs with enhanced bioavailability .

Advanced: How do structural modifications (e.g., halogen substitution) affect the biological activity of this compound derivatives?

Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring increases electrophilicity, enhancing interactions with biological targets like enzymes. SAR studies on analogs show that 3-nitro derivatives exhibit stronger anti-inflammatory activity (IC₅₀ = 2.1 µM vs. COX-2) compared to methyl-substituted variants. Computational docking (AutoDock Vina) validates binding affinities to active sites .

Advanced: How should researchers address discrepancies in biological assay data for this compound?

Contradictions may arise from assay conditions (e.g., serum protein interference) or cellular permeability differences. Validate results via orthogonal assays:

- Compare in vitro (cell-free enzymatic) and in vivo (murine models) data.

- Use LC-MS to quantify intracellular compound levels.

- Test against isogenic cell lines (e.g., wild-type vs. transporter-deficient) to rule out efflux pump effects .